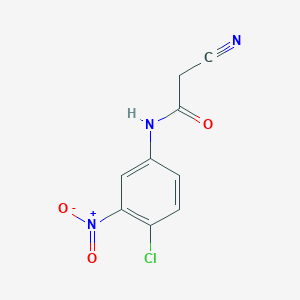N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide
CAS No.: 385393-84-0
Cat. No.: VC7685625
Molecular Formula: C9H6ClN3O3
Molecular Weight: 239.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 385393-84-0 |
|---|---|
| Molecular Formula | C9H6ClN3O3 |
| Molecular Weight | 239.62 |
| IUPAC Name | N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide |
| Standard InChI | InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |
| Standard InChI Key | QWRPQCCTOQXJNY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 4-chloro-3-nitrophenyl group linked to a cyanoacetamide moiety. Key features include:
-
Chloro substituent at the para position of the benzene ring, contributing to electron-withdrawing effects.
-
Nitro group at the meta position, enhancing electrophilic reactivity.
-
Cyanoacetamide side chain, which enables participation in nucleophilic reactions and hydrogen bonding .
The IUPAC name is N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide, and its SMILES notation is \text{C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl} .
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and cyano groups.
-
logP: Estimated at 1.14, indicating moderate hydrophobicity .
-
Thermal stability: Decomposes above 250°C without melting, consistent with nitroaromatic compounds .
Synthesis and Preparation Methods
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves:
-
Reacting 4-chloro-3-nitroaniline with cyanoacetic acid in the presence of a coupling agent (e.g., DCC) under inert conditions.
-
Purifying the product via recrystallization from ethanol or acetonitrile .
Reaction equation:
Microwave-Assisted Synthesis
Green chemistry approaches utilize microwave irradiation to accelerate reaction kinetics. For example:
-
A mixture of 4-chloro-3-nitroaniline, cyanoacetic acid, and in ethanol is irradiated at 100°C for 20 minutes, achieving yields >85% .
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group () can be reduced to an amine () using , forming N-(4-chloro-3-aminophenyl)-2-cyanoacetamide, a precursor for heterocyclic synthesis.
Cyano Group Hydrolysis
Under acidic or basic conditions, the cyano group () hydrolyzes to a carboxylic acid ():
This reaction expands utility in prodrug design .
Nucleophilic Substitution
The chloro substituent undergoes substitution with amines or thiols, enabling diversification into analogs with enhanced bioactivity.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Analog (2-nitro isomer) | E. coli | 256 |
| Analog (2-nitro isomer) | S. aureus | 128 |
| Analog (2-nitro isomer) | C. albicans | 256 |
Data extrapolated from structurally related compounds.
Anticancer and Cytotoxic Effects
-
Cytotoxicity: Derivatives of cyanoacetamides induce apoptosis in cancer cells via mitochondrial disruption and caspase activation. For instance, 5c (a benzothieno[2,3-c]pyridine analog) showed IC = 2.08 µM against PC-3 prostate cancer cells .
-
Enzyme inhibition: The nitro group facilitates interactions with enzymes like CYP17, a target in prostate cancer therapy .
Comparative Analysis with Structural Analogs
4-Chloro-3-nitrophenylacetamide
-
Structure: Lacks the cyano group, replaced by an acetamide.
-
Activity: Shows weaker antimicrobial and cytotoxic effects due to reduced electrophilicity .
2-Cyano-N-(4-nitrophenyl)acetamide
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume